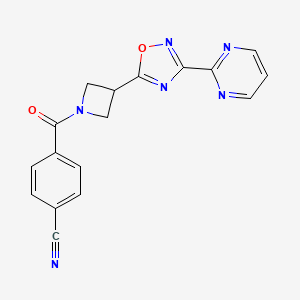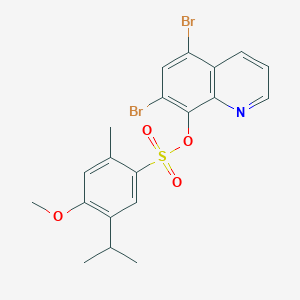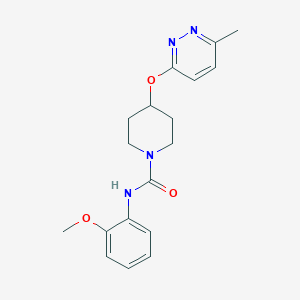
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been shown to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is not fully understood. However, studies have suggested that N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is its potent anti-inflammatory and anti-cancer properties. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to exhibit these properties at low concentrations, making it a promising candidate for further research. However, one of the limitations of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide. One potential direction is the development of more efficient synthesis methods for N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, which may improve its bioavailability and efficacy. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide in vivo, which may provide valuable insights into its therapeutic potential. Additionally, further studies are needed to explore the potential of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide in the treatment of other diseases, including neurological disorders and autoimmune diseases.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide involves a multi-step process that begins with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-methylpyridazin-3-amine to form the corresponding amide. Finally, the amide is reacted with piperidine-1-carboxylic acid to form N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer properties. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-7-8-17(21-20-13)25-14-9-11-22(12-10-14)18(23)19-15-5-3-4-6-16(15)24-2/h3-8,14H,9-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPZXBGIPHRWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)
![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)
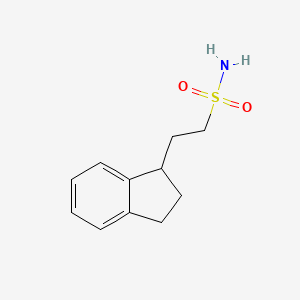
![Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2801818.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)

![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2801827.png)
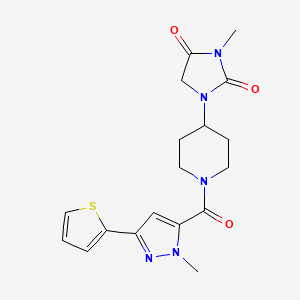
![5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole](/img/structure/B2801829.png)
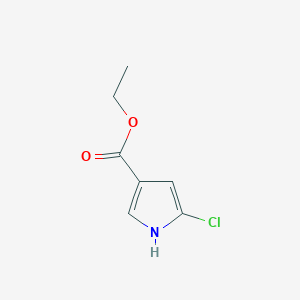
![ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2801832.png)
